CSRM617 Hydrochloride: A Deep Dive into its Mechanism of Action in Prostate Cancer
CSRM617 Hydrochloride: A Deep Dive into its Mechanism of Action in Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The landscape of prostate cancer therapeutics is continually evolving, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC), an aggressive form of the disease that no longer responds to androgen deprivation therapy. A key player in the progression of mCRPC is the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks and a critical survival factor in mCRPC models.[1] CSRM617 hydrochloride has emerged as a first-in-class, novel small-molecule inhibitor of ONECUT2, offering a promising therapeutic strategy for this challenging disease.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of CSRM617, detailing its molecular interactions, cellular effects, and preclinical efficacy.
Molecular Target and Binding Profile
CSRM617 directly targets the ONECUT2 transcription factor, a protein implicated as a master regulator of lethal prostate cancer.[4][5] It specifically binds to the HOX domain of ONECUT2.[1][2] This interaction is crucial for its inhibitory function. Recent findings suggest that for effective inhibition of ONECUT2's binding to its DNA response element, CSRM617 requires the formation of an iron (Fe) complex.[1]
Table 1: Binding Affinity of CSRM617
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [2][3] |
Signaling Pathways Modulated by CSRM617
The mechanism of action of CSRM617 is centered on its ability to inhibit ONECUT2, which in turn modulates several critical signaling pathways involved in prostate cancer progression and therapy resistance.
The ONECUT2-Androgen Receptor (AR) Axis
ONECUT2 functions as a direct repressor of the androgen receptor (AR) transcriptional program.[1] It achieves this by suppressing the expression of AR itself and the AR licensing factor FOXA1.[1][3] This suppression allows cancer cells to bypass their dependency on AR signaling for growth and survival, a hallmark of castration-resistant disease. By inhibiting ONECUT2, CSRM617 can potentially restore sensitivity to AR-targeted therapies.[1]
Neuroendocrine Differentiation (NED) Pathway
ONECUT2 is a key driver of neuroendocrine differentiation, a process that contributes to therapy resistance.[1] It is upstream of neuroendocrine master regulators like PEG10.[1][3] By inhibiting ONECUT2, CSRM617 can block this transdifferentiation pathway.[1]
Regulation of Hypoxia Signaling
ONECUT2 is also involved in regulating hypoxia signaling by activating SMAD3, which in turn modulates the chromatin-binding of HIF1α.[1][5] This pathway is another potential point of intervention for CSRM617, although further research is needed to fully elucidate the effects.
Preclinical Efficacy of CSRM617
CSRM617 has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, both in vitro and in vivo.
In Vitro Studies
CSRM617 has shown potent anti-proliferative activity across a panel of human prostate cancer cell lines, including those representing both androgen-sensitive and castration-resistant disease.[1][6] The half-maximal inhibitory concentration (IC50) is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive.[2]
Table 2: In Vitro Activity of CSRM617 in Prostate Cancer Cell Lines
| Cell Line | Description | Treatment | Effect | Reference |
| 22Rv1 | Human prostate carcinoma, AR-positive | 20 µM CSRM617 for 72 hours | Increased cleaved Caspase-3 and PARP, indicating apoptosis induction. | [1][2] |
| 22Rv1 | Human prostate carcinoma, AR-positive | CSRM617 (4-16 hours) | Time-dependent decrease in PEG10 mRNA expression. | [2] |
| PC-3, LNCaP, C4-2 | Human prostate cancer cell lines | 0.01-100 µM CSRM617 for 48 hours | Inhibition of cell growth. | [6] |
In Vivo Studies
The anti-tumor activity of CSRM617 has been validated in preclinical xenograft models of prostate cancer.[1]
Table 3: In Vivo Efficacy of CSRM617 in Prostate Cancer Models
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | 22Rv1 (subcutaneous) | 50 mg/kg CSRM617 daily | Significant reduction in tumor volume and weight. The treatment was well-tolerated with no significant effect on mouse weight. | [2] |
| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg CSRM617 daily, starting 2 days post-injection | Significant reduction in the onset and growth of diffuse metastases. | [2][7] |
| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg CSRM617 daily | Significant downregulation of PEG10 protein levels in tumors. | [2] |
Experimental Protocols
Cell Viability Assay
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Objective: To determine the effect of CSRM617 on the proliferation of prostate cancer cells.[8]
-
Method:
-
Seed prostate cancer cells (e.g., 22Rv1, PC-3, LNCaP, C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
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Treat the cells with a range of concentrations of CSRM617 (e.g., 0.01 to 100 µM) or a vehicle control (DMSO).[6][8]
-
Incubate for a specified period (e.g., 48 hours).[6]
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
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Apoptosis Assay
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Objective: To determine if CSRM617 induces apoptosis in prostate cancer cells.
-
Method (Western Blot):
-
Treat 22Rv1 cells with CSRM617 (e.g., 20 µM) for a specified time (e.g., 72 hours).[2]
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
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Probe the membrane with primary antibodies against cleaved Caspase-3 and PARP, followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system. An increase in cleaved Caspase-3 and PARP indicates apoptosis.[2]
-
In Vivo Tumor Growth and Metastasis Studies
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Objective: To evaluate the anti-tumor and anti-metastatic efficacy of CSRM617 in a living organism.
-
Method:
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Tumor Growth Model: Subcutaneously inject 22Rv1 cells into the flanks of nude mice.[2][9] Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control and CSRM617 at 50 mg/kg daily via intraperitoneal injection).[9] Measure tumor volume regularly.[3][9]
-
Metastasis Model: Intracardially inject luciferase-tagged 22Rv1 cells into SCID mice.[2][7] Begin daily treatment with CSRM617 (50 mg/kg) or vehicle two days post-injection.[2][7] Monitor the development and progression of metastases using bioluminescence imaging.[3][7]
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Conclusion and Future Directions
CSRM617 hydrochloride represents a promising novel therapeutic agent for the treatment of advanced, castration-resistant prostate cancer.[3] Its unique mechanism of action, which involves the direct inhibition of the master regulator ONECUT2, provides a new strategy to overcome resistance to current therapies.[3][10] The robust preclinical data, demonstrating both anti-proliferative and anti-metastatic effects, strongly support its continued development.[2][3]
Future research should focus on several key areas:
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Optimization of the pharmacokinetic and pharmacodynamic properties of CSRM617.[3]
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Identification of predictive biomarkers to select patients most likely to respond to ONECUT2 inhibition.[5]
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Investigation of CSRM617 in combination with existing therapies, such as AR-targeted agents.[5]
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Progression of CSRM617 into clinical trials to evaluate its safety and efficacy in patients with mCRPC.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Newsroom Cedars-Sinai Medical Center - The page you were looking for could not be found [cedars-sinai.org]
- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
